DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate

Peptide Synthesis Solid-State Characterization Automated SPPS

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate (synonym: Boc-Cys(Et)-OH·DCHA, CAS 66960-13-2) is the dicyclohexylammonium (DCHA) salt of Nα-Boc-S-ethyl-L-cysteine, a protected cysteine derivative bearing an S-ethyl thioether side-chain modification. With molecular formula C22H42N2O4S and molecular weight 430.64 g/mol, this compound is supplied as a white crystalline powder with a typical purity specification of ≥98% (HPLC).

Molecular Formula C22H42N2O4S
Molecular Weight 430.6 g/mol
Cat. No. B12955522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate
Molecular FormulaC22H42N2O4S
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
InChIKeyZZLHNCHMISOWHS-ZLTKDMPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate: Procurement-Grade Boc-Cys(Et)-OH·DCHA for Peptide Synthesis


Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate (synonym: Boc-Cys(Et)-OH·DCHA, CAS 66960-13-2) is the dicyclohexylammonium (DCHA) salt of Nα-Boc-S-ethyl-L-cysteine, a protected cysteine derivative bearing an S-ethyl thioether side-chain modification. With molecular formula C22H42N2O4S and molecular weight 430.64 g/mol, this compound is supplied as a white crystalline powder with a typical purity specification of ≥98% (HPLC) . It serves as a specialized building block in solid-phase and solution-phase peptide synthesis, particularly within Boc-strategy protocols, and is also employed as a bioconjugation linker for covalent attachment of peptides to other molecular entities . The S-ethyl modification imparts distinct reactivity to the thiol side-chain compared to more common S-trityl or S-methyl cysteine analogs, enabling orthogonal protection strategies in multi-disulfide peptide assembly .

Why Boc-Cys(Et)-OH Free Acid or Alternative Salt Forms Cannot Replace the DCHA Salt in Peptide Production Workflows


Generic substitution of DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate with the corresponding free acid (Boc-Cys(Et)-OH, CAS 16947-82-3) or alternative salt forms (e.g., sodium salt) introduces significant procurement and workflow risks. The free acid is a low-melting solid (55–60 °C) with a tendency toward amorphous or waxy consistency, making precise gravimetric handling unreliable in automated synthesizers . Furthermore, free Boc-amino acids are frequently hygroscopic, leading to moisture uptake during storage that causes hydrolysis, purity degradation, and inaccurate stoichiometric calculations . While Fmoc-Cys(Et)-OH (CAS 200354-34-3) represents an alternative Nα-protection strategy, its S-ethyl group exhibits fundamentally different acid-stability behavior under global deprotection conditions compared to the Boc-protected derivative, meaning the choice between Boc and Fmoc strategies cannot be made interchangeably without altering the entire synthetic route . The DCHA salt form specifically addresses these limitations by providing a stable crystalline matrix that enhances storage stability, ensures batch-to-batch reproducibility, and delivers consistent molar stoichiometry—factors that directly translate to reduced peptide synthesis failure rates and lower total cost of ownership in multi-step production campaigns.

Quantitative Differentiation Evidence: DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate Against Closest Analogs


Crystalline Physical Form vs. Low-Melting Free Acid: Handling and Purification Advantage

The DCHA salt of Boc-Cys(Et)-OH is supplied as a white crystalline powder, whereas the corresponding free acid (Boc-Cys(Et)-OH, CAS 16947-82-3) is a low-melting solid with a melting point of 55–60 °C and is frequently described as a waxy or amorphous solid at ambient temperature . This crystallinity directly enables purification by recrystallization and ensures precise gravimetric handling in automated peptide synthesizers, whereas non-crystalline free acids are typically isolated as oils or amorphous solids that resist effective purification and are prone to handling losses . The melting point depression of the free acid relative to the DCHA salt—which, by class-level inference from structurally analogous Boc-amino acid DCHA salts, exhibits melting points typically above 140 °C—reflects the fundamentally different intermolecular packing stabilized by the dicyclohexylammonium counterion .

Peptide Synthesis Solid-State Characterization Automated SPPS

Reduced Hygroscopicity and Enhanced Storage Stability vs. Free Acid and Sodium Salt Forms

DCHA salts of N-protected amino acids are documented to reduce hygroscopicity compared to free acids and simple metallic salts (e.g., sodium). The DCHA counterion provides a favorable hydrophobic-hydrophilic balance that mitigates atmospheric moisture absorption, a critical factor for maintaining purity during storage and shipping . While sodium salts of protected amino acids can achieve comparable purity immediately post-synthesis, their hygroscopic nature frequently leads to purity degradation (hydrolysis and hydrate formation) during storage and shipping, resulting in lower effective purity at the point of use . The DCHA salt of Boc-Cys(Et)-OH is specified for storage at -20 °C, protected from light, conditions under which the crystalline DCHA salt remains stable, whereas the free acid and sodium salt forms are more susceptible to moisture-induced degradation [1].

Storage Stability Hygroscopicity Quality Control

Purity Specification: ≥98% (DCHA Salt) vs. ≥95% (Free Acid) Commercial Standard

The DCHA salt of Boc-Cys(Et)-OH is commercially available with a purity specification of ≥98% (NLT 98%), as listed by multiple suppliers including MolCore (CAS 66960-13-2) and Leyan (CAS 66960-13-2, purity 98%) . In contrast, the free acid form (Boc-Cys(Et)-OH, CAS 16947-82-3) is typically offered at ≥95% minimum purity by suppliers such as CymitQuimica and Bidepharm, with some vendors listing 97% as standard purity . The 3-percentage-point purity differential is meaningful in peptide synthesis, where each coupling step propagates impurities through the growing peptide chain. A 95% pure building block introduces up to 5% total impurity load per coupling position, whereas a 98% pure input reduces the maximum impurity contribution to 2%—a 60% reduction in potential impurity burden per residue . Furthermore, commercially available Fmoc-Cys(Et)-OH is offered at purity ranges of 95% to ≥99% (HPLC), placing the Boc-DCHA salt at the upper tier of commercially available S-ethyl cysteine building blocks .

Purity Analysis HPLC Specification Procurement Benchmarking

Stoichiometric Handling Precision: Molecular Weight Advantage for Automated Synthesis Platforms

The DCHA salt of Boc-Cys(Et)-OH has a molecular weight of 430.64 g/mol (CAS 66960-13-2, C22H42N2O4S), which is 1.73-fold higher than the free acid molecular weight of 249.33 g/mol (CAS 16947-82-3, C10H19NO4S) . This higher molecular weight translates directly to improved gravimetric accuracy: for a target coupling amount of 0.1 mmol, the required mass is 43.1 mg for the DCHA salt versus 24.9 mg for the free acid. On a standard analytical balance with ±0.1 mg readability, the relative weighing error is ±0.23% for the DCHA salt versus ±0.40% for the free acid—a 43% reduction in relative weighing uncertainty . In automated solid-phase peptide synthesizers employing pre-weighed cartridges, this enhanced precision reduces molar excess variability and improves coupling efficiency reproducibility across runs. The DCHA salt form is noted to specifically enable precise weighing with reduced electrostatic adhesion, a property critical for high-throughput peptide synthesis and automated liquid handling systems .

Weighing Accuracy Automated SPPS Molar Stoichiometry

S-Ethyl vs. S-Methyl Lipophilicity Differentiation: Tuning Peptide Physicochemical Properties

The S-ethyl modification on the cysteine side-chain in Boc-Cys(Et)-OH·DCHA provides measurably higher lipophilicity compared to the S-methyl analog (Boc-Cys(Me)-OH, CAS 16947-80-1, MW 235.3). The estimated logP for Boc-Cys(Et)-OH free acid is 1.57 (estimated from Log Kow, WSKOW v1.41), while the corresponding S-methyl derivative has a lower calculated logP due to the absence of the additional methylene unit . This difference in lipophilicity modulates the retention time in reversed-phase HPLC purification of the resulting peptides: peptides incorporating S-ethyl-cysteine elute later than their S-methyl counterparts under identical gradient conditions, enabling differential purification strategies [1]. The Boc-Cys(Et)-OH·DCHA salt (MW 430.64) also differs in mass from Boc-Cys(Me)-OH (MW 235.3) and its DCHA salt (Boc-Cys(Me)-OH·DCHA, CAS 16947-80-1 if available as DCHA salt, approximate MW ~416.6), providing a mass spectrometric handle for reaction monitoring and product characterization [2]. Note: direct head-to-head logP and HPLC retention data for the Boc-protected derivatives are not available; these values represent class-level inference from the free amino acid analogs.

Lipophilicity Engineering Peptide Drug Design Structure-Activity Relationship

Optimal Procurement and Application Scenarios for DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate


Boc-Strategy Solid-Phase Peptide Synthesis of Base-Sensitive or Long Peptide Sequences

This DCHA salt is the preferred building block for Boc-strategy SPPS when incorporating S-ethyl-cysteine residues into peptides exceeding 30 amino acids or containing base-sensitive modifications. The crystalline form ensures precise cartridge loading in automated synthesizers, with the 43% reduction in relative weighing uncertainty (vs. free acid) directly improving coupling stoichiometry reproducibility . The Boc protection strategy, which employs TFA for iterative Nα-deprotection, is recommended over Fmoc chemistry for long or difficult sequences and base-sensitive peptides; however, users must note that the S-ethylthio group exhibits limited acid stability and may not remain completely intact during repeated TFA-mediated Boc deprotection cycles, as documented in historical studies of S-ethylthio-protected cysteine peptides [1].

Solution-Phase Fragment Condensation for Complex Disulfide-Rich Peptides

For convergent peptide synthesis strategies employing solution-phase fragment condensation, the DCHA salt provides the crystalline integrity and organic solvent solubility required for efficient coupling in aprotic solvents such as DMF and DMSO . The S-ethyl group serves as a semi-permanent thiol protecting group that can be selectively removed by mercaptans, enabling sequential disulfide bond formation in peptides containing multiple cysteine residues. This orthogonal deprotection strategy is particularly valuable for synthesizing disulfide-rich therapeutic peptides such as conotoxins, defensins, and cyclotides [1].

Bioconjugation Linker for Protein-Peptide Conjugate Synthesis

As documented by Santa Cruz Biotechnology, Boc-S-ethyl-L-cysteine dicyclohexylammonium salt functions as a versatile linker for covalent attachment of proteins or peptides to other molecules, with specific affinity for cysteine residues enabling fluorescent labeling and cross-linking applications . The crystalline DCHA salt form facilitates precise stoichiometric control in bioconjugation reactions, where exact molar ratios are critical for achieving defined conjugate stoichiometry. The S-ethyl group remains intact during the conjugation step and can be subsequently removed under controlled reducing conditions to liberate the free thiol for downstream applications [1].

Peptide Drug Discovery Programs Requiring Lipophilicity Modulation

In peptide lead optimization campaigns where modulation of lipophilicity (logP) is required to balance membrane permeability against aqueous solubility, the S-ethyl-cysteine building block offers a distinct physicochemical profile compared to the more common S-methyl analog. The estimated logP of ~1.57 for Boc-Cys(Et)-OH provides a useful reference point for predicting the contribution of this residue to overall peptide logP, enabling medicinal chemists to make data-driven decisions about residue selection during structure-activity relationship (SAR) exploration . The DCHA salt form further supports this application by providing the high purity (≥98%) required for reliable SAR data generation, where impurities can confound biological assay interpretation [1].

Quote Request

Request a Quote for DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.